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Executive Summary

AZD1656, a partial activator of the glucokinase (GK) enzyme, was initially developed for the
treatment of type 2 diabetes. While its long-term glycemic control was found to be limited, a
growing body of preclinical and clinical evidence has illuminated its potent immunomodulatory
properties, suggesting its potential for repurposing in the treatment of a range of inflammatory
and autoimmune diseases. This technical guide provides a comprehensive overview of the
core scientific data supporting the repurposing of AZD1656, with a focus on its mechanism of
action, key experimental findings, and future directions.

Core Mechanism of Action: Glucokinase Activation
and Immunomodulation

AZD1656 is a small molecule that allosterically activates glucokinase, a key enzyme in glucose
metabolism.[1] Glucokinase acts as a glucose sensor in various cells, including pancreatic 3-
cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-
phosphate, the first step in glycolysis.[1] AZD1656 is classified as a partial glucokinase
activator, meaning it reduces the Km (Michaelis constant) for glucose, thereby increasing the
enzyme's affinity for its substrate.[2]
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The immunomodulatory effects of AZD1656 are primarily attributed to its influence on
Regulatory T cells (Tregs). The migration of Tregs to sites of inflammation is a critical process
for maintaining immune homeostasis and suppressing excessive inflammatory responses. This
migration is an energy-intensive process that is dependent on glycolysis. By activating
glucokinase in Tregs, AZD1656 enhances their glycolytic flux, which in turn provides the
necessary ATP for the dynamic cytoskeletal rearrangements required for cell motility.[3] This
leads to an increased trafficking of Tregs to inflamed tissues, where they can exert their
suppressive functions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
AZD1656.

Table 1: P Kinetic E f AZD1656

Parameter Population Dose Value Source
Single Ascending )
Healthy Rapidly
Tmax (h) Doses (up to 180 [4]
Volunteers absorbed
mg)
Single Ascending  Dose-
Healthy )
Exposure Doses (up to 180  proportional [4]
Volunteers )
mg) increase
Multiple
) Patients with Ascending
Renal Excretion Low [5]

T2DM

Doses (7-80 mg
BID)

Active Metabolite

(AZD5658)

Healthy

Volunteers

Single Ascending
Doses (up to 180

mg)

Equipotent to

AZD1656

[4]

Table 2: Preclinical Efficacy Data in a Diabetic
Cardiomyopathy Model (db/db mice)
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Parameter Treatment Group Outcome Source

Cardiac Diastolic

) AZD1656-treated Attenuated [6]
Dysfunction
Metabolic Remodeling  AZD1656-treated Reversed [6]
Infarct Size AZD1656-treated Reduced [6]
Myocardial T-cell and

o AZD1656-treated Reduced [2][6]
B-cell Infiltration
Cardiac Fibrosis AZD1656-treated Reduced [6]

Table 3: Clinical Efficacy Data from the ARCADIA Trial
(COVID-19 in Diahetic Pati |

. AZD1656
Endpoint Placebo Group p-value Source
Group
Mortality (Day
%) 5% (4/80) 12.3% (9/73) 0.090 [7]
Mortality (Day 7) 0% (0/80) 8.2% (6/73) 0.011 (post hoc) [7]

Time to Hospital
_ 0.16 [7]
Discharge

Key Experimental Protocols
Preclinical Model of Diabetic Cardiomyopathy

o Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic
db/h littermates are used as controls.[3]

e Drug Administration: AZD1656 is administered to the db/db mice, typically mixed with their
chow, for a specified period (e.g., 6 weeks).[6]

o Echocardiography: Cardiac function is assessed using high-frequency ultrasound. M-mode
and Doppler imaging are used to measure parameters such as left ventricular ejection
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fraction, fractional shortening, and diastolic function (e.g., E/e' ratio).[2]

e Immunophenotyping: Hearts are harvested, digested, and single-cell suspensions are
prepared. Flow cytometry is used to identify and quantify various immune cell populations,
including T cells (CD3+, CD4+, CD8+), B cells (B220+), and macrophages (F4/80+).[6]

o Histology: Heart sections are stained with reagents such as Masson's trichrome to assess
the degree of fibrosis.[6]

ARCADIA Clinical Trial

o Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase Il trial.[9]

o Participants: Patients with type 1 or type 2 diabetes hospitalized with confirmed or suspected
COVID-19.[9]

 Intervention: Patients were randomized to receive either AZD1656 or a matching placebo, in
addition to standard of care.[9]

e Primary Endpoint: The primary outcome was typically a measure of clinical improvement at a
specific time point (e.g., day 14), often assessed using a clinical scale such as the WHO 8-
point Ordinal Scale for Clinical Improvement.[9]

» Immunophenotyping: Blood samples were collected at baseline and at specified time points
during the trial. Flow cytometry was used to analyze various immune cell populations and
their activation states.[7]

Preclinical Model of Systemic Lupus Erythematosus
(SLE)

¢ Animal Model: The NZB/W F1 hybrid mouse model is a commonly used spontaneous model
of lupus. These mice develop autoantibodies and kidney damage (lupus nephritis) that mimic
human SLE.[10]

» Study Design: Conduit Pharmaceuticals has partnered with Charles River Laboratories to
conduct preclinical studies.[11] The studies will evaluate the effect of AZD1656 on disease
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progression, inflammatory biomarkers, and pro-inflammatory cytokine levels, with a focus on
Treg immunoregulation.[12]

o Endpoints: Key endpoints will likely include measures of proteinuria, serum autoantibody
levels, kidney histopathology, and analysis of immune cell populations in lymphoid organs
and the kidneys.[10] Results from these studies are anticipated in the second quarter of
2025.[12]

Signaling Pathways and Experimental Workflows
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Caption: AZD1656 enhances Treg cell migration by activating glucokinase.

Experimental Workflow for Preclinical Evaluation of
AZD1656 in Diabetic Cardiomyopathy
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Caption: Workflow for assessing AZD1656 in a diabetic cardiomyopathy model.

Future Directions and Conclusion

The existing data strongly support the continued investigation of AZD1656 as a therapeutic
agent for inflammatory and autoimmune diseases. Key future directions include:

o Completion and analysis of preclinical lupus studies: The results from the ongoing studies in
the NZB/W mouse model will be crucial in determining the potential of AZD1656 in systemic
lupus erythematosus and lupus nephritis.[12]
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e Phase 2a clinical trials: Conduit Pharmaceuticals is planning a Phase 2a clinical trial of
AZD1656 in patients with systemic lupus erythematosus with nephritis and ANCA-associated
vasculitis.[12] The outcomes of this trial will be pivotal in establishing the clinical efficacy and
safety of AZD1656 in these patient populations.

o Exploration in other inflammatory conditions: Given its mechanism of action, AZD1656 could
be a candidate for other T-cell mediated autoimmune diseases, such as rheumatoid arthritis
and inflammatory bowel disease.

 Investigation of direct effects on other immune cells: Further research is warranted to
determine if AZD1656 has clinically relevant direct effects on other immune cells, such as
macrophages and dendritic cells, which could contribute to its overall anti-inflammatory
profile.

In conclusion, AZD1656 represents a promising drug repurposing candidate with a novel
immunomodulatory mechanism. By enhancing the migratory capacity of regulatory T cells,
AZD1656 has the potential to restore immune homeostasis in a variety of inflammatory disease
settings. The ongoing and planned preclinical and clinical studies will be critical in fully
elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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